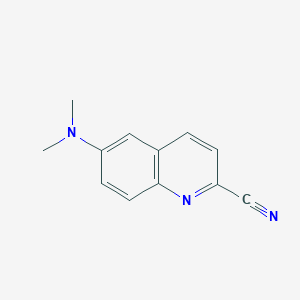

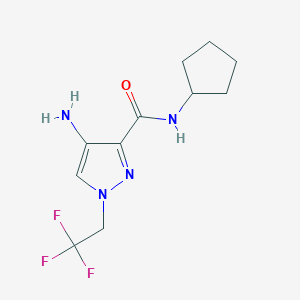

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

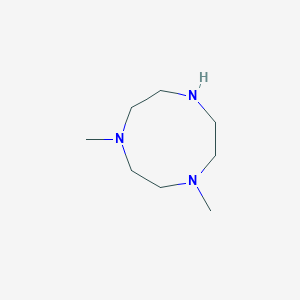

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a chromen-2-one moiety, which is a type of heterocyclic compound that is often found in natural products and drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally soluble in water and have a pKa around 7.55 . The chromen-2-one moiety could potentially affect these properties .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Compounds incorporating structures related to "4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one" have been synthesized and evaluated for their biological activities, such as anti-proliferative, antimicrobial, and anti-inflammatory activities. For instance, substituted chromene and quinoline derivatives have shown notable anti-proliferative activities against human breast cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Parveen et al., 2017). Another study highlighted the synthesis of thiazolidinone derivatives with potent antimicrobial activity against various bacteria and fungi, emphasizing the compound's relevance in addressing microbial resistance (Patel et al., 2012).

Antitumor and Antimicrobial Agents

The chemical framework similar to the compound has been utilized to develop novel piperazine derivatives with significant antitumor and antimicrobial efficacy. Research in this domain focuses on crafting molecules that could serve as leads in the development of new therapies for cancer and infectious diseases. For example, N1-(coumarin-7-yl)amidrazones incorporating N-piperazines have been synthesized and shown to exhibit potent antitumor activity, presenting a promising avenue for cancer treatment research (Mustafa et al., 2011).

Chemical Synthesis and Catalysis

The compound's structural motif is also significant in chemical synthesis and catalysis, contributing to the development of efficient synthetic methodologies. For instance, novel methodologies for the synthesis of bis(4-hydroxy-2H-chromen-2-one) derivatives have been reported, utilizing nano molten salt catalysts. This showcases the compound's utility in facilitating organic reactions, thereby enhancing synthetic efficiency and yield (Baghery et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-13-3-4-16-15(11-17(22)23-18(16)14(13)2)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYMVPQVSJNPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

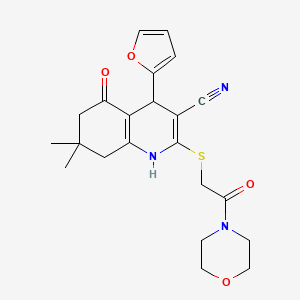

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2918436.png)

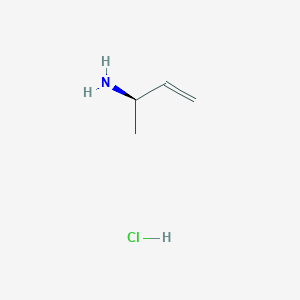

![2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2918438.png)

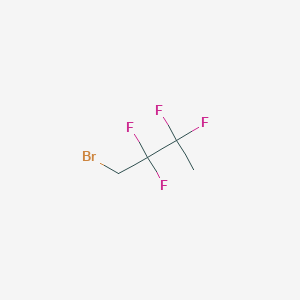

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2918439.png)